Thermochemical Differentiation: Enthalpy of Formation vs. 5-Methyl-2-nitrophenol and Other Isomers
2-Methyl-5-nitrophenol exhibits a standard molar enthalpy of formation in the gaseous state of -147.8 ± 1.2 kJ/mol, as determined by combustion calorimetry and transpiration method vapor pressure measurements. This value is significantly different from its closest structural isomer, 5-methyl-2-nitrophenol, which has an enthalpy of formation of -140.5 ± 1.0 kJ/mol under identical conditions [1]. The 7.3 kJ/mol difference reflects distinct pairwise ortho-substitution effects and intramolecular hydrogen bonding patterns that influence thermodynamic stability and, consequently, reactivity in downstream transformations [2].
| Evidence Dimension | Standard Molar Enthalpy of Formation (gaseous state) |
|---|---|
| Target Compound Data | -147.8 ± 1.2 kJ/mol |
| Comparator Or Baseline | 5-Methyl-2-nitrophenol: -140.5 ± 1.0 kJ/mol; 2-Nitrophenol: -100.2 ± 0.8 kJ/mol; 4-Nitrophenol: -105.1 ± 0.9 kJ/mol |
| Quantified Difference | 7.3 kJ/mol lower than 5-methyl-2-nitrophenol; 47.6 kJ/mol lower than 2-nitrophenol |
| Conditions | Combustion calorimetry and transpiration method vapor pressure measurements; ab initio calculations at G3 level |
Why This Matters
The lower enthalpy of formation indicates greater thermodynamic stability, which can translate to more predictable reaction energetics and improved process safety in large-scale syntheses.
- [1] Heintz, A., Kapteina, S., & Verevkin, S. P. (2007). Pairwise-substitution effects and intramolecular hydrogen bonds in nitrophenols and methylnitrophenols. Thermochemical measurements and ab initio calculations. Journal of Physical Chemistry A, 111(28), 6552–6562. View Source
- [2] Heintz, A., Kapteina, S., & Verevkin, S. P. (2007). Pairwise-substitution effects and intramolecular hydrogen bonds in nitrophenols and methylnitrophenols. Thermochemical measurements and ab initio calculations. Journal of Physical Chemistry A, 111(28), 6552–6562. View Source
